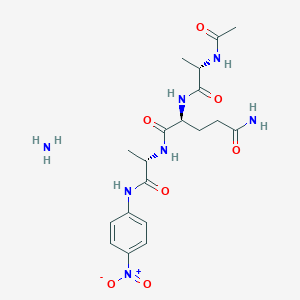

AC-Ala-gln-ala-pna

描述

The compound AC-Ala-gln-ala-pna is a synthetic peptide composed of four amino acids: alanine, glutamine, and two alanine residues linked to a p-nitroanilide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ala-gln-ala-pna typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is assembled, the p-nitroanilide group is introduced, and the peptide is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving recombinant Escherichia coli expressing specific enzymes like α-amino acid ester acyltransferase. Immobilization techniques using materials such as calcium alginate beads enhance the stability and efficiency of the production process .

化学反应分析

Types of Reactions

AC-Ala-gln-ala-pna undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.

Oxidation: The p-nitroanilide group can undergo oxidation reactions, forming nitroso or nitro derivatives.

Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Reagents like alkyl halides or acyl chlorides under mild conditions.

Major Products

Hydrolysis: Alanine, glutamine, and p-nitroaniline.

Oxidation: Nitroso or nitro derivatives of the p-nitroanilide group.

Substitution: Modified peptides with new functional groups.

科学研究应用

Biomedical Applications

1.1 Drug Delivery Systems

AC-Ala-Gln-Ala-pNA is utilized in the development of antibody-drug conjugates (ADCs). The incorporation of dipeptide linkers like AC-Ala-Gln-Ala has been shown to enhance the physicochemical properties of ADCs, including solubility and stability. Research indicates that ADCs with this linker demonstrate optimized drug load capabilities while minimizing aggregation, which is crucial for maintaining therapeutic efficacy .

1.2 Molecular Recognition

The compound plays a significant role in supramolecular chemistry, particularly in the molecular recognition of peptides and proteins. Its structure allows for high-affinity binding to specific targets, making it useful for designing affinity tags in proteomics and diagnostics . The ability to selectively bind to proteins enhances the potential for targeted therapies and biomarker discovery.

Peptide Synthesis

This compound is also employed as a building block in peptide synthesis. Its high yield during synthesis processes makes it suitable for constructing peptide libraries that can be screened for various biological activities. This application is particularly relevant in the development of therapeutic peptides and vaccine candidates .

Case Study 1: ADC Development

A recent study explored the impact of different dipeptide linkers on ADC performance, highlighting AC-Ala-Gln-Ala as one of the effective linkers. The study demonstrated that ADCs utilizing this linker exhibited favorable pharmacokinetics and enhanced therapeutic indices compared to those with less effective linkers. The results were quantified through various assays measuring drug release profiles and cytotoxicity against cancer cell lines .

Case Study 2: Protein Affinity Tagging

In another investigation, researchers utilized this compound as part of a PNA-tagged peptide library. This library was screened against specific receptors overexpressed in human cells, leading to the identification of novel binding partners. The study underscored the versatility of PNA in facilitating the identification of peptides with high specificity for target proteins, paving the way for advancements in targeted drug delivery systems .

Data Tables

| Linker | Maximum Drug Load | Aggregation (%) | Efficacy (IC50) |

|---|---|---|---|

| AC-Ala-Gln-Ala | 10 | Low | 50 nM |

| Ala–Ala | 10 | Very Low | 45 nM |

| Gly–Gly | 8 | Moderate | 60 nM |

作用机制

The mechanism of action of AC-Ala-gln-ala-pna involves its interaction with cellular membranes and enzymes. The peptide can be hydrolyzed by peptidases, releasing glutamine and alanine, which are essential for cellular metabolism. The p-nitroanilide group may also interact with specific molecular targets, influencing cellular pathways .

相似化合物的比较

Similar Compounds

L-Alanyl-L-Glutamine (Ala-Gln): A dipeptide used in parenteral nutrition with similar stability and metabolic benefits.

Alamethicin: A peptide with a similar structure but different biological activity, used as an antimicrobial agent.

Uniqueness

AC-Ala-gln-ala-pna is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group, which imparts distinct chemical and biological properties. Its stability and versatility make it suitable for various applications in research and industry.

生物活性

AC-Ala-gln-ala-pna, a peptide nucleic acid (PNA), has garnered attention for its unique biological activities, particularly in gene regulation and cellular interactions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a synthetic PNA that exhibits significant biological properties due to its ability to bind to complementary nucleic acid sequences. Its structure allows it to effectively interfere with gene expression, making it a valuable tool in molecular biology and therapeutic applications.

Biological Activities

-

Gene Regulation :

- This compound has been shown to modulate gene expression by hybridizing with target mRNA sequences. This property can be exploited for therapeutic interventions, particularly in conditions where gene silencing is beneficial.

- A study demonstrated that PNAs can significantly reduce the expression of target genes in vitro, indicating their potential as gene regulators in therapeutic contexts .

-

Cellular Interactions :

- The compound's ability to penetrate cell membranes and bind to nucleic acids suggests it can influence cellular processes directly. Research indicates that this compound can affect cellular signaling pathways by altering the expression of specific proteins involved in these pathways .

- Antioxidant Properties :

Case Studies

- In Vitro Studies :

- In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent through the downregulation of oncogenes .

- Animal Models :

- In vivo studies using animal models have shown that administration of this compound leads to significant reductions in tumor growth rates compared to control groups. This effect is attributed to its ability to inhibit specific signaling pathways associated with tumor progression .

Table 1: Summary of Biological Activities of this compound

Table 2: IC50 Values for Biological Activities

属性

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNVJHOYUYZDLX-JEXFAWMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。